molecular formula C29H28N2O2 B4852532 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide

2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide

Cat. No. B4852532
M. Wt: 436.5 g/mol
InChI Key: JXILXTONSVRLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide, also known as IQ-1S, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IQ-1S belongs to the family of quinoline carboxamide compounds, which have been shown to possess a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of various cellular processes including cell proliferation, differentiation, and survival. By inhibiting STAT3 activity, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide can also reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of STAT3. Additionally, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to inhibit the replication of viruses such as HIV and HCV by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide in lab experiments is its high potency and specificity. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to have a low toxicity profile and can selectively target cancer cells and infected cells without affecting normal cells. However, one of the limitations of using 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the research on 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide. One of the areas of interest is the development of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the mechanism of action of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

N-[1-(4-methylphenyl)propylidene]-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O2/c1-5-26(21-12-10-20(4)11-13-21)31-29(32)25-18-28(30-27-9-7-6-8-24(25)27)22-14-16-23(17-15-22)33-19(2)3/h6-19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXILXTONSVRLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-1-(4-methylphenyl)propylidene]-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
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2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
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2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
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2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
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2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
Reactant of Route 6
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide

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